2-[1-(Aziridin-1-yl)butyl]cyclohexanone
Description
Significance of Aziridine (B145994) Heterocycles in Synthetic Organic Chemistry
Aziridines, the nitrogen analogs of epoxides, are three-membered heterocyclic compounds that have garnered considerable attention in synthetic organic chemistry. researchgate.netresearchgate.net Their utility stems from their high reactivity, which allows them to serve as versatile building blocks for the synthesis of more complex nitrogen-containing molecules. rsc.orgillinois.edu Many biologically active compounds, including natural products and pharmaceuticals, feature the aziridine ring or are synthesized from aziridine precursors. wikipedia.orgnih.gov
The defining characteristic of the aziridine ring is its significant ring strain, a consequence of the compressed bond angles of approximately 60 degrees, a substantial deviation from the ideal 109.5 degrees for sp³-hybridized atoms. wikipedia.org This inherent strain makes aziridines susceptible to ring-opening reactions when treated with a variety of nucleophiles. rsc.orgillinois.edu The relief of this strain provides a strong thermodynamic driving force for these reactions, making aziridines valuable synthetic intermediates. researchgate.net The ring-opening is a key feature of their chemistry, allowing for the stereospecific introduction of two new functional groups.
The substituent on the aziridine nitrogen atom plays a crucial role in modulating the ring's reactivity. Electron-withdrawing groups, such as sulfonyl or acyl groups, activate the aziridine ring towards nucleophilic attack by making the ring carbons more electrophilic. illinois.edu Conversely, electron-donating groups on the nitrogen can decrease the reactivity of the ring. N-substituted aziridines are pivotal in a wide array of chemical transformations, including ring-opening reactions, cycloadditions, and rearrangements, leading to the formation of diverse and complex nitrogen-containing compounds. rsc.orgresearchgate.net The nature of the N-substituent can also influence the regioselectivity of the ring-opening reaction.
Importance of Cyclohexanone (B45756) Derivatives as Building Blocks in Organic Synthesis
Cyclohexanone and its derivatives are fundamental building blocks in organic synthesis, valued for their role in the construction of six-membered carbocyclic rings, a common feature in many natural products and synthetic compounds. ubc.cavertecbiosolvents.com They are precursors in the industrial production of important polymers like nylon. guidechem.comwikipedia.org
The carbonyl group is the central feature of cyclohexanone's reactivity. The carbon atom of the carbonyl is electrophilic and is thus a target for nucleophilic attack. pearson.compearson.com This reactivity allows for a wide range of transformations, including reductions to form cyclohexanols, reductive aminations to produce cyclohexylamines, and additions of organometallic reagents to generate tertiary alcohols. The carbonyl group can also be protected, for instance, by forming a ketal, which allows for selective reactions at other positions of the molecule. pearson.com
The protons on the carbon atoms adjacent to the carbonyl group (the α-protons) in cyclohexanone are acidic and can be removed by a base to form an enolate. masterorganicchemistry.com Enolates are powerful nucleophiles and are central to many carbon-carbon bond-forming reactions. ubc.ca The alkylation of cyclohexanone enolates is a classic and effective method for introducing substituents at the α-position. openstax.org The regioselectivity of enolate formation (i.e., which α-proton is removed in an unsymmetrical ketone) can often be controlled by the choice of base and reaction conditions (kinetic versus thermodynamic control). masterorganicchemistry.com
Rationale for Research on 2-[1-(Aziridin-1-yl)butyl]cyclohexanone
The presence of the reactive aziridine ring opens up possibilities for further functionalization. Nucleophilic ring-opening of the aziridine moiety could lead to the introduction of a wide range of functional groups, creating highly functionalized aminocyclohexane derivatives. The cyclohexanone portion of the molecule also offers multiple sites for chemical modification. The carbonyl group can be transformed into other functional groups, and the remaining α-protons can be deprotonated to form another enolate, allowing for the introduction of a second substituent on the cyclohexanone ring.
Furthermore, the stereochemical complexity of this compound makes it an interesting target for stereoselective synthesis. The development of synthetic routes to control the stereochemistry at the two chiral centers (the α-carbon of the cyclohexanone and the carbon of the butyl group attached to the aziridine) would be a valuable endeavor in synthetic methodology. The resulting stereoisomers could have unique biological activities, making this compound a potential candidate for drug discovery programs.
In essence, the study of this compound would contribute to the fundamental understanding of the interplay between two important functional groups and could lead to the development of new synthetic methodologies and the discovery of novel bioactive molecules.
Exploration of Bifunctional Reactivity Profiles
The chemical behavior of this compound is dictated by the interplay between the electrophilic nature of the aziridine ring and the nucleophilic and electrophilic potential of the cyclohexanone moiety. This bifunctionality allows for a range of selective transformations, targeting either functional group independently or engaging both in concerted or sequential reaction cascades.
The aziridine ring, a three-membered nitrogen-containing heterocycle, is characterized by significant ring strain, rendering it susceptible to nucleophilic ring-opening reactions. nih.gov This process can be initiated by a wide variety of nucleophiles, leading to the formation of 1,2-amino alcohols or other functionalized amine derivatives. The regioselectivity of the ring-opening is influenced by the nature of the nucleophile and the reaction conditions, with attack occurring at either of the two aziridine carbons.
Conversely, the cyclohexanone core possesses both an electrophilic carbonyl carbon and acidic α-protons. The carbonyl group is a classic site for nucleophilic addition reactions, such as Grignard reactions or reductions, to yield tertiary or secondary alcohols, respectively. Furthermore, the presence of protons on the carbons adjacent to the carbonyl group (α-carbons) allows for the formation of enolates under basic conditions. ucsb.edumasterorganicchemistry.comlibretexts.org These enolates are potent nucleophiles and can participate in a variety of carbon-carbon bond-forming reactions, including alkylations and aldol (B89426) condensations. libretexts.org
The juxtaposition of these two reactive centers within the same molecule opens up possibilities for intramolecular reactions. For instance, under appropriate conditions, the enolate of the cyclohexanone could potentially act as an intramolecular nucleophile to open the aziridinium (B1262131) ion, leading to the formation of bicyclic nitrogen-containing heterocycles. nih.gov The outcome of such reactions would be highly dependent on the stereochemical disposition of the reacting groups and the reaction conditions employed.
| Functional Group | Reactive Site(s) | Potential Reactions |
| Aziridine | Aziridine carbons | Nucleophilic ring-opening |
| Aziridine nitrogen | Protonation/Activation | |
| Cyclohexanone | Carbonyl carbon (C1) | Nucleophilic addition (e.g., Grignard, reduction) |
| α-carbons (C2, C6) | Enolate formation, alkylation, aldol reactions |
Potential for Stereochemical Complexity and Control
The structure of this compound contains multiple stereocenters, leading to the potential for a rich stereoisomeric landscape. The C2 carbon of the cyclohexanone ring, to which the aziridinylbutyl group is attached, is a chiral center. Additionally, the carbon atom in the butyl chain that is directly bonded to the aziridine nitrogen is also a stereocenter. This results in the possible existence of multiple diastereomers and enantiomers.
The stereochemistry of the 2-substituent on the cyclohexanone ring plays a crucial role in determining the conformational preferences of the ring and, consequently, its reactivity. The bulky 1-(aziridin-1-yl)butyl group can exist in either an axial or equatorial position, with the equatorial conformation generally being more stable to minimize steric interactions. However, the conformational equilibrium can be influenced by various factors, including solvent and the presence of other substituents.
The diastereoselectivity of reactions at the cyclohexanone core is significantly influenced by the stereochemistry at the C2 position. For example, nucleophilic attack on the carbonyl group can occur from either the axial or equatorial face, leading to the formation of diastereomeric alcohols. The preferred direction of attack is often governed by steric hindrance and stereoelectronic effects, with the existing stereocenter at C2 directing the approach of the incoming nucleophile. acs.orgresearchgate.net
Furthermore, the formation of enolates can also exhibit stereoselectivity. Deprotonation can lead to different enolate geometries, which in turn can influence the stereochemical outcome of subsequent alkylation or aldol reactions. The ability to control the stereochemistry during the synthesis and subsequent reactions of this compound is a critical aspect of its potential utility in asymmetric synthesis.
| Stereocenter | Potential Isomers | Influence on Reactivity |
| C2 of Cyclohexanone | R/S | Directs nucleophilic attack on the carbonyl; influences enolate geometry. |
| C1 of Butyl Chain | R/S | Can influence the facial selectivity of reactions on the aziridine ring. |
Relevance as a Precursor to Advanced Molecular Architectures
The bifunctional nature and stereochemical complexity of this compound make it a highly attractive precursor for the synthesis of more complex and biologically relevant molecular architectures. In particular, its structure is well-suited for the construction of fused and bridged bicyclic nitrogen-containing heterocycles, which are common motifs in natural products and pharmaceutical agents.
One of the most promising applications of this compound lies in its potential for intramolecular cyclization reactions. For example, activation of the aziridine ring to form an aziridinium ion, followed by intramolecular attack by the cyclohexanone enolate, could provide a direct route to indolizidine or quinolizidine (B1214090) ring systems. The stereochemical outcome of such a cyclization would be highly dependent on the relative stereochemistry of the starting material and the reaction conditions, offering a potential pathway for the stereoselective synthesis of these important heterocyclic scaffolds.
Moreover, the aziridine ring can be opened by a variety of nucleophiles to introduce additional functionality, which can then be used to construct further rings. For instance, ring-opening with a cyanide nucleophile, followed by reduction and cyclization, could lead to the formation of piperidine-based structures.
The versatility of the cyclohexanone moiety also allows for a range of synthetic manipulations. For example, the Robinson annulation, a classic ring-forming reaction, could be employed to construct a second six-membered ring fused to the cyclohexanone, leading to decalin-type structures with an appended aminoalkyl side chain.
The strategic combination of these transformations allows for the rapid assembly of complex molecular frameworks from a relatively simple starting material. The ability to control the stereochemistry throughout these synthetic sequences further enhances the value of this compound as a versatile building block in organic synthesis. The synthesis of fused N-heterocycles is an active area of research, with numerous methods being developed for their construction. nih.govorganic-chemistry.orgmdpi.comrsc.org
| Potential Product Class | Synthetic Strategy | Key Reaction |
| Indolizidines/Quinolizidines | Intramolecular cyclization | Aziridinium ion formation and enolate attack |
| Fused Piperidines | Aziridine ring-opening and subsequent cyclization | Nucleophilic ring-opening |
| Functionalized Decalins | Annulation onto the cyclohexanone ring | Robinson Annulation |
Properties
CAS No. |
21805-72-1 |
|---|---|
Molecular Formula |
C12H21NO |
Molecular Weight |
195.30 g/mol |
IUPAC Name |
2-[1-(aziridin-1-yl)butyl]cyclohexan-1-one |
InChI |
InChI=1S/C12H21NO/c1-2-5-11(13-8-9-13)10-6-3-4-7-12(10)14/h10-11H,2-9H2,1H3 |
InChI Key |
QGUYMNQIYFSOGT-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C1CCCCC1=O)N2CC2 |
Origin of Product |
United States |
Synthetic Methodologies for the Preparation of 2 1 Aziridin 1 Yl Butyl Cyclohexanone
Strategies for Constructing the Aziridinylbutyl Side Chain
The construction of the aziridinylbutyl side chain is a critical step in the synthesis of the target molecule. This can be achieved by forming the aziridine (B145994) ring on a pre-existing butylcyclohexanone scaffold or by attaching the complete aziridinylbutyl group to the cyclohexanone (B45756) ring.
A common and powerful method for the synthesis of aziridines is the direct aziridination of an alkene. nih.govresearchgate.net In the context of synthesizing 2-[1-(Aziridin-1-yl)butyl]cyclohexanone, this would involve the use of an appropriate olefinic precursor, such as 2-(but-1-en-1-yl)cyclohexanone or a related isomer.
Transition metal catalysis is a cornerstone of modern organic synthesis, and it plays a crucial role in aziridination reactions. researchgate.net Various transition metals, including rhodium, copper, and cobalt, have been shown to effectively catalyze the transfer of a nitrene group to an olefin to form an aziridine. nih.govmdpi.com For the synthesis of this compound, a rhodium(II) carboxylate complex, such as Rh₂(OAc)₄, could be employed to catalyze the reaction between an olefinic precursor and a nitrene source. nih.gov
| Catalyst | Nitrene Source | Olefin Substrate (Example) | Yield (%) | Reference |
| Rh₂(OAc)₄ | PhI=NNs | cis-β-methylstyrene | High | researchgate.net |
| Copper(I) triflate | N-sodio-N-chlorotoluenesulfonamide (Chloramine-T) | Styrene | Good | researchgate.net |
| [Co(D2-Por*)] | Carbonyl azide (B81097) (TrocN₃) | Styrene derivatives | High | nih.gov |
This table presents examples of transition metal-catalyzed aziridination reactions on representative olefinic substrates.
Nitrene transfer reactions are a direct method for the formation of aziridines from alkenes. wisc.edunih.gov These reactions involve the addition of a nitrene, a highly reactive nitrogen species, to a carbon-carbon double bond. wisc.edu The nitrene can be generated in situ from various precursors, such as azides or iminoiodinanes. usf.educore.ac.ukresearchgate.net For instance, the decomposition of an azide in the presence of the olefinic precursor of this compound, often facilitated by a metal catalyst, would lead to the formation of the desired aziridine. nih.govusf.edu
| Nitrene Precursor | Catalyst | Olefin Substrate (Example) | Product | Reference |
| Aryl azides | Ruthenium porphyrin complexes | Conjugated alkenes | Aziridines | researchgate.net |
| 2,2,2-Trichloroethanesulfonyl azide (TcesN₃) | Cobalt(II) porphyrin complexes | Olefins | Aziridines | core.ac.uk |
| (N-(p-nitrobenzenesulfonyl)imino)phenyliodinane (PhI=NNs) | Rh₂(OAc)₄ | Olefins | Aziridines | researchgate.net |
This table illustrates various nitrene transfer reactions used for the synthesis of aziridines.
The stereochemistry of the aziridine ring is a critical aspect of its synthesis, especially when chiral centers are present in the molecule. nih.govresearchgate.net Stereoselective aziridination can be achieved through various strategies, including the use of chiral catalysts, chiral auxiliaries, or substrate-controlled diastereoselective reactions. nih.gov For the synthesis of this compound, which has a stereocenter at the point of attachment of the butyl group to the cyclohexanone ring and another at the carbon of the aziridine ring, controlling the stereochemistry is of significant importance. The use of chiral ligands with transition metal catalysts, such as rhodium or cobalt porphyrin complexes, can induce high levels of enantioselectivity in the aziridination of olefins. nih.govnih.gov
| Catalyst System | Olefin Substrate (Example) | Enantiomeric Excess (ee) | Reference |
| Chiral Rhodium Catalyst | Styrene | up to 73% | researchgate.net |
| [Co(D2-Por*)] | Styrene Derivatives | Excellent | nih.gov |
| Chiral (S)-3-amino-2-(1-hydroxy-2,2-dimethylpropyl)quinazolin-4(3H)-one | Cyclohexene | High diastereoselectivity | nih.govresearchgate.net |
This table provides examples of catalyst systems used for stereoselective aziridination.
An alternative to the direct aziridination of an olefin is the formation of the aziridine ring through an intramolecular cyclization reaction. This approach involves a precursor molecule that contains both the nitrogen atom and a suitable leaving group in a 1,2-relationship.
Intramolecular amination, also known as the Wenker synthesis or related methods, is a classic approach to aziridine synthesis. organic-chemistry.org This method typically involves the cyclization of a β-amino alcohol or a derivative thereof. For the synthesis of this compound, a precursor such as 2-(1-amino-2-hydroxybutyl)cyclohexanone could be synthesized. The hydroxyl group can then be converted into a good leaving group, such as a tosylate or mesylate, which is subsequently displaced by the amino group in an intramolecular nucleophilic substitution reaction to form the aziridine ring. mdpi.com
| Precursor | Reagents for Cyclization | Product | Reference |
| β-amino alcohol | Sulfuric acid, then base | Aziridine | organic-chemistry.org |
| N-(2-chloroethylidene)-tert-butylsulfinamide | Grignard reagents | N-tert-butylsulfinyl aziridines | organic-chemistry.org |
| Allylic hydroxylamine (B1172632) esters | Copper hydride catalyst | Aziridines | organic-chemistry.org |
This table shows examples of precursors and reagents for the synthesis of aziridines via ring-closing reactions.
Ring-Closing Reactions to Form the Aziridine Moiety
Cyclization of Haloamines
A foundational method for the synthesis of aziridines is the intramolecular cyclization of vicinal haloamines. This reaction proceeds via an intramolecular nucleophilic substitution, where the amine functionality displaces an adjacent halide. organic-chemistry.org In the context of synthesizing this compound, this would involve the preparation of a suitable haloamine precursor, namely N-(1-(2-oxocyclohexyl)butyl)-haloamine.
The synthesis of this precursor would likely commence with the alkylation of 2-(1-aminobutyl)cyclohexanone with a halogenating agent. Subsequent treatment with a base would then induce the intramolecular cyclization to form the desired aziridine ring directly on the cyclohexanone scaffold. The choice of halogen and base is critical to optimize the yield and minimize side reactions.
Table 1: Proposed Reaction Conditions for Cyclization of a Precursor Haloamine
| Entry | Halogenating Agent | Base | Solvent | Temperature (°C) | Proposed Yield (%) |
|---|---|---|---|---|---|
| 1 | N-Chlorosuccinimide (NCS) | Sodium Hydride (NaH) | Tetrahydrofuran (THF) | 0 to 25 | 65 |
| 2 | N-Bromosuccinimide (NBS) | Potassium tert-butoxide | Dichloromethane (DCM) | -10 to 20 | 72 |
Note: The data in this table is hypothetical and based on typical conditions for similar transformations.
Derivatization of Pre-formed Aziridines for Butyl Substitution
An alternative strategy involves the initial synthesis of a simpler aziridine, which is then elaborated to introduce the butyl substituent. This approach could begin with the synthesis of 2-(aziridin-1-yl)cyclohexanone. The subsequent introduction of the butyl group at the C1 position of the aziridine substituent presents a significant challenge due to the inherent reactivity of the aziridine ring.
One plausible, though likely complex, approach would involve the activation of the N-H bond of a precursor like 2-(1-aminobutyl)cyclohexanone followed by a reaction sequence that forms the aziridine. However, direct alkylation of a pre-formed 2-(aziridin-1-yl)cyclohexanone is not a straightforward transformation and would likely lead to ring-opening reactions. A more viable, albeit multi-step, approach would involve the synthesis of a 1-butylaziridine derivative that can then be attached to the cyclohexanone ring, as will be discussed in subsequent sections.
Approaches for Introducing the Butyl-Aziridine Moiety onto the Cyclohexanone Skeleton
This synthetic paradigm focuses on first constructing the 1-butylaziridine fragment and then attaching it to the cyclohexanone ring. This can be achieved through various carbon-carbon bond-forming reactions.
Alkylation of Cyclohexanone Enolates with Aziridine-Containing Electrophiles
The alkylation of ketone enolates is a powerful and widely used method for the formation of C-C bonds at the α-position of a carbonyl group. ubc.calibretexts.orgyoutube.comlibretexts.org In this approach, cyclohexanone can be converted to its enolate using a strong, non-nucleophilic base such as lithium diisopropylamide (LDA). This enolate can then react with a suitable electrophile containing a 1-butylaziridine moiety.
The key challenge in this methodology is the synthesis of a suitable aziridine-containing electrophile. A potential candidate would be a halo-substituted 1-butylaziridine, such as 1-(1-butylaziridin-2-yl)methyl bromide. The SN2 reaction between the cyclohexanone enolate and this electrophile would furnish the target molecule. libretexts.org The regioselectivity of the enolate formation can be controlled by the choice of base and reaction conditions. ubc.calibretexts.org
Table 2: Proposed Conditions for Alkylation of Cyclohexanone Enolate
| Entry | Base | Electrophile | Solvent | Temperature (°C) | Proposed Yield (%) |
|---|---|---|---|---|---|
| 1 | LDA | 1-(1-butylaziridin-2-yl)methyl bromide | THF | -78 to 0 | 55 |
| 2 | KHMDS | 1-(1-butylaziridin-2-yl)methyl iodide | Toluene | -78 to 25 | 60 |
Note: The data in this table is hypothetical and based on typical conditions for similar transformations.
Direct Addition Reactions to Cyclohexanone Derivatives
Nucleophilic addition to the carbonyl group of cyclohexanone offers another potential route. This would require the generation of a nucleophilic species containing the 1-butylaziridine fragment. For instance, a Grignard or organolithium reagent derived from a halo-substituted 1-butylaziridine could be added to cyclohexanone.
This addition would result in a tertiary alcohol, 2-(1-(aziridin-1-yl)butyl)cyclohexan-1-ol. Subsequent oxidation of this alcohol would be necessary to yield the target cyclohexanone. The stability of the aziridine ring under the conditions required for the formation and reaction of the organometallic reagent, as well as the subsequent oxidation, would be a critical factor for the success of this route.
Multi-Component Reactions (MCRs) Incorporating Cyclohexanone and Aziridine Precursors
Multi-component reactions (MCRs) are powerful tools in organic synthesis that allow for the construction of complex molecules in a single step from three or more starting materials. researchgate.net A hypothetical MCR for the synthesis of this compound could involve the reaction of cyclohexanone, butylamine (B146782), and a suitable three-membered ring precursor.
For example, a variation of the Mannich reaction could be envisioned where an enamine derived from cyclohexanone and butylamine reacts with an electrophilic aziridine precursor. Alternatively, a Passerini or Ugi-type reaction could potentially be designed to incorporate the necessary fragments, although this would likely lead to a more functionalized product requiring subsequent modification. The development of a novel MCR for this specific target would represent a significant synthetic innovation.
Reactivity and Chemical Transformations of 2 1 Aziridin 1 Yl Butyl Cyclohexanone
Reactions Involving the Aziridine (B145994) Ring
The aziridine moiety is the most reactive site in the 2-[1-(Aziridin-1-yl)butyl]cyclohexanone molecule. Its reactivity stems from the inherent strain of the three-membered ring, which can be relieved through ring-opening reactions. Additionally, the aziridine can participate in cycloaddition reactions, leading to the formation of larger heterocyclic systems.
Nucleophilic Ring-Opening Reactions
Nucleophilic ring-opening is a characteristic reaction of aziridines. nih.govnih.gov The high ring strain of the aziridine ring makes it susceptible to attack by a wide range of nucleophiles. nih.gov The efficiency of these reactions is often dependent on the nature of the substituents on the aziridine ring, the nucleophile, and the reaction conditions. nih.gov For non-activated aziridines, the ring is relatively inert and requires activation, typically by an electrophile to form an aziridinium (B1262131) ion, before nucleophilic attack can occur. mdpi.comrsc.org
The regioselectivity of the ring-opening of substituted aziridines is a critical aspect of their chemistry. frontiersin.org In the case of 2-substituted aziridines, nucleophilic attack can occur at either the substituted (C2) or unsubstituted (C3) carbon atom. frontiersin.org The outcome of this attack is influenced by several factors, including the nature of the substituent on the aziridine, the electrophile used for activation, and the nucleophile. rsc.org
Generally, the ring-opening of aziridinium ions proceeds via an S(_N)2-type mechanism. iitk.ac.in This mechanism typically results in the inversion of stereochemistry at the center of attack. The regioselectivity is governed by a balance of steric and electronic effects. Nucleophilic attack at the less substituted carbon is often favored due to reduced steric hindrance. nih.gov However, electronic factors, such as the ability of a substituent to stabilize a partial positive charge in the transition state, can direct the nucleophile to the more substituted carbon. iitk.ac.in For instance, the presence of a γ-keto group on an alkyl substituent at the C2 position of an aziridine can direct a hydroxy nucleophile to attack the C2 carbon. frontiersin.org Conversely, a γ-silylated hydroxy group on the same substituent can lead to attack at the unsubstituted C3 position. frontiersin.org
| Factor | Influence on Regioselectivity | Example |
|---|---|---|
| Nature of Aziridine Substituent | Electronic and steric properties of the substituent can direct the nucleophilic attack to either the C2 or C3 position. frontiersin.org | A γ-keto group on a C2-alkyl substituent favors attack at C2, while a γ-silylated hydroxy group favors attack at C3. frontiersin.org |
| Electrophile | The nature of the electrophile used to activate the aziridine can influence the stability of the resulting aziridinium ion and thus the site of nucleophilic attack. rsc.org | Different Lewis acids can lead to varying degrees of regioselectivity in the ring-opening of N-tosylaziridines. iitk.ac.in |
| Nucleophile | The steric bulk and nucleophilicity of the attacking species can determine the preferred site of reaction. rsc.org | Bulky nucleophiles may preferentially attack the less sterically hindered C3 position. |
The activated aziridine ring of this compound is susceptible to attack by a variety of nucleophiles, including those based on carbon, nitrogen, and oxygen.
Carbon Nucleophiles: Enolates derived from ketones, esters, and amides can act as effective carbon nucleophiles in the ring-opening of aziridines, leading to the formation of γ-amino carbonyl compounds. nih.gov The reaction of higher-order cuprates with aziridine-2-carboxylic acids provides a route to α-amino acids. rsc.org
Nitrogen Nucleophiles: Various nitrogen-containing compounds can serve as nucleophiles for aziridine ring-opening. These reactions are important for the synthesis of vicinal diamines and other nitrogen-rich molecules.
Oxygen Nucleophiles: Alcohols and water can act as oxygen nucleophiles to open the aziridine ring, yielding amino ethers and amino alcohols, respectively. libretexts.org These reactions are often catalyzed by acids. nih.gov The addition of oxygen nucleophiles to carbonyl compounds, which may be relevant to the cyclohexanone (B45756) moiety, is typically a reversible process. libretexts.org
| Nucleophile Type | Specific Nucleophile | Product Type |
|---|---|---|
| Carbon | Enolates nih.gov | γ-Amino carbonyl compounds nih.gov |
| Carbon | Higher-order cuprates rsc.org | α-Amino acids rsc.org |
| Nitrogen | Amines | Vicinal diamines |
| Oxygen | Alcohols nih.gov | Amino ethers nih.gov |
| Oxygen | Water frontiersin.org | Amino alcohols frontiersin.org |
Mechanistic studies have been crucial in understanding the factors that control the outcome of aziridine ring-opening reactions. The process generally involves the activation of the aziridine nitrogen, followed by nucleophilic attack. For non-activated aziridines, this activation is typically achieved through protonation or reaction with a Lewis acid to form a more reactive aziridinium ion. mdpi.com
The ring-opening of this aziridinium ion is generally considered to be an S(_N)2 process, which accounts for the observed inversion of stereochemistry. iitk.ac.in However, the regioselectivity can be complex and is influenced by a delicate interplay of steric and electronic factors. In some cases, particularly with substituents that can stabilize a positive charge, the reaction may proceed through a transition state with more S(_N)1 character. Computational studies, such as those using Density Functional Theory (DFT), have been employed to rationalize the observed regioselectivity in certain aziridine ring-opening reactions. rsc.org
Cycloaddition Reactions of the Aziridine Moiety
In addition to ring-opening reactions, the aziridine ring can participate in cycloaddition reactions. wikipedia.org These reactions provide a powerful tool for the construction of more complex heterocyclic systems. libretexts.org The aziridine can act as a three-atom component in these transformations.
A significant class of cycloaddition reactions involving aziridines is the [3+2] annulation, which leads to the formation of five-membered heterocyclic rings such as pyrrolidines and oxazolidines. nih.govnih.gov In these reactions, the aziridine can be envisioned as a 1,3-dipole equivalent. The thermal or photochemical opening of the aziridine ring can generate an azomethine ylide, which is a reactive 1,3-dipole. This intermediate can then undergo a [3+2] cycloaddition with a suitable dipolarophile, such as an alkene or alkyne, to furnish a five-membered heterocycle. nih.gov
The reaction of aziridines with aldehydes, catalyzed by an iron porphyrin Lewis acid, can provide oxazolidines with high regio- and diastereoselectivity. organic-chemistry.org Similarly, the cycloaddition of aziridines with carbon dioxide or carbon disulfide can yield oxazolidinones and thiazolidine-2-thiones, respectively. organic-chemistry.org The synthesis of pyrrolidines can be achieved through various methods, including the [3+2] cycloaddition of azomethine ylides with alkenes. nih.govorganic-chemistry.org
| Reactant | Product | Reaction Type |
|---|---|---|
| Aziridine + Alkene | Pyrrolidine organic-chemistry.org | [3+2] Cycloaddition organic-chemistry.org |
| Aziridine + Aldehyde | Oxazolidine organic-chemistry.org | Lewis acid-catalyzed cycloaddition organic-chemistry.org |
| Aziridine + Carbon Dioxide | Oxazolidinone organic-chemistry.org | Cycloaddition organic-chemistry.org |
Metal-Catalyzed Cycloadditions
The aziridine ring in this compound can participate in various metal-catalyzed cycloaddition reactions. These transformations leverage the ring strain of the aziridine to form larger, more complex heterocyclic systems. Transition metal catalysts can promote the ring-opening of the aziridine to form an azomethine ylide, which is a 1,3-dipole. This intermediate can then be trapped by a suitable dipolarophile in a [3+2] cycloaddition reaction. wikipedia.org
Additionally, rhodium-based catalysts are known to facilitate nitrene-transfer reactions to olefins, which is a common method for forming aziridines. illinois.edu In a reverse sense, these catalysts can also engage with existing aziridines to promote transformations. For instance, rhodium catalysts can be used in cycloaddition strategies starting from chiral aziridines. illinois.edu While specific studies on this compound are not detailed, the principles of metal-catalyzed cycloadditions are well-established for similar aziridine-containing substrates. rsc.orgresearchgate.net
Table 1: Representative Metal-Catalyzed Cycloadditions with Aziridine Derivatives
| Catalyst Type | Reaction Class | Dipolarophile Example | Product Type |
|---|---|---|---|
| Rhodium (Rh) | [3+2] Cycloaddition | Alkenes, Alkynes, Ketones | Pyrrolidines, Dihydropyrroles |
| Copper (Cu) | [3+2] Cycloaddition | Electron-deficient alkenes | Functionalized Pyrrolidines |
Reactions Involving the Cyclohexanone Carbonyl Group
The carbonyl group of the cyclohexanone ring is a site of rich chemical reactivity, primarily involving nucleophilic addition. pearson.com The presence of the bulky 2-[1-(aziridin-1-yl)butyl] substituent is expected to influence the stereochemical outcome of these reactions by sterically hindering one face of the carbonyl.
Aldol (B89426) Condensation Reactions (Intra- and Intermolecular)
The cyclohexanone moiety of the molecule possesses α-hydrogens, which are acidic and can be removed by a base to form a resonance-stabilized enolate ion. lumenlearning.com This enolate is a potent carbon nucleophile and can react with an electrophilic carbonyl compound in an aldol reaction, a powerful method for forming carbon-carbon bonds. sigmaaldrich.comwikipedia.org
In an intermolecular aldol condensation, the enolate of this compound would react with another aldehyde or ketone (e.g., benzaldehyde) to form a β-hydroxy ketone. lumenlearning.comiitk.ac.in This initial adduct may subsequently undergo dehydration, especially upon heating, to yield a conjugated α,β-unsaturated ketone, a reaction known as the Claisen-Schmidt condensation when an aromatic aldehyde is used. lumenlearning.comstackexchange.com Intramolecular aldol reactions are also feasible for molecules containing two carbonyl groups in appropriate positions to form five- or six-membered rings, though this is not directly applicable to the parent molecule without further modification. pressbooks.pub
Table 2: Conditions for Aldol Condensation of Cyclohexanone Derivatives
| Catalyst/Base | Solvent | Temperature | Product Type |
|---|---|---|---|
| Sodium Hydroxide (NaOH) | Ethanol/Water | Room Temp to Reflux | Aldol Adduct / Enone |
| Lithium Diisopropylamide (LDA) | Tetrahydrofuran (THF) | -78 °C to Room Temp | Aldol Adduct |
Formation of Imines, Enamines, and Oximes
The carbonyl group readily undergoes condensation reactions with primary and secondary amines and their derivatives. masterorganicchemistry.com These reactions are typically acid-catalyzed and involve the initial nucleophilic addition of the amine to the carbonyl carbon, forming a carbinolamine intermediate, which then dehydrates to give the final product. libretexts.orglibretexts.org
Imines (Schiff Bases): Reaction with a primary amine (R-NH₂) results in the formation of an imine, where the C=O group is replaced by a C=N-R group. masterorganicchemistry.comyoutube.com
Enamines: Reaction with a secondary amine (R₂NH) leads to an enamine. youtube.com After the initial formation of an iminium ion, a proton is lost from an adjacent carbon, resulting in a C=C double bond conjugated with the nitrogen atom. libretexts.org
Oximes: Reaction with hydroxylamine (B1172632) (NH₂OH) yields an oxime, containing a C=N-OH functional group. masterorganicchemistry.com Oximes are often crystalline solids and can be useful for the characterization and purification of ketones. libretexts.org
Table 3: Condensation Reactions of the Cyclohexanone Carbonyl Group
| Reagent | Product Class | General Structure |
|---|---|---|
| Primary Amine (RNH₂) | Imine | C=N-R |
| Secondary Amine (R₂NH) | Enamine | R₂N-C=C |
| Hydroxylamine (NH₂OH) | Oxime | C=N-OH |
Reactions with Organometallic Reagents
Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), are potent nucleophiles that readily attack the electrophilic carbon of the cyclohexanone carbonyl group. libretexts.orglibretexts.org This nucleophilic addition reaction is a fundamental method for creating new carbon-carbon bonds and results in the formation of a tertiary alcohol upon acidic workup. youtube.com
The stereochemistry of the addition to the cyclohexanone ring is influenced by both steric and electronic factors. researchgate.net The incoming nucleophile can approach from either the axial or equatorial face of the ring. The bulky 2-substituent on this compound would be expected to direct the incoming organometallic reagent to the less hindered face, potentially leading to high diastereoselectivity in the resulting tertiary alcohol.
Interplay Between Aziridine and Cyclohexanone Functionalities
Conversely, the steric bulk of the entire 2-substituent will play a significant role in controlling the facial selectivity of reactions at the carbonyl carbon, as mentioned for organometallic additions. researchgate.net Furthermore, reactions that modify one functional group could set the stage for subsequent intramolecular transformations. For example, acid-catalyzed ring-opening of the aziridine could generate an amino alcohol, which might then undergo an intramolecular cyclization with the ketone under certain conditions, leading to more complex heterocyclic structures.
Remote Functional Group Effects on Reactivity
The presence of the aziridine ring, albeit remote, can exert a subtle but significant electronic influence on the reactivity of the cyclohexanone carbonyl group, and vice versa. The nitrogen atom of the aziridine can act as a Lewis base, potentially coordinating to reagents and influencing the stereochemical outcome of reactions at the cyclohexanone.
Conversely, the electron-withdrawing nature of the cyclohexanone's carbonyl group can be transmitted through the alkyl chain, albeit weakly, to decrease the nucleophilicity of the aziridine nitrogen. This effect could influence its reactivity towards electrophiles.
One area of interest is the potential for the aziridine nitrogen to influence the enolization of the cyclohexanone. In the presence of a base, the cyclohexanone can form an enolate. The aziridine nitrogen, through intramolecular hydrogen bonding with a protonated base or by influencing the solvent shell, could direct the regioselectivity of enolate formation.
Hypothetical Study: Influence of Aziridine on Aldol Condensation
To illustrate the potential remote effect of the aziridine group, a hypothetical study on the diastereoselectivity of an aldol condensation of this compound with benzaldehyde (B42025) is presented below. The rationale is that the aziridine moiety could chelate to the metal cation of the base (e.g., lithium diisopropylamide), creating a more rigid transition state and favoring the formation of one diastereomer over the other.
| Entry | Base | Temperature (°C) | Diastereomeric Ratio (syn:anti) | Yield (%) |
|---|---|---|---|---|
| 1 | LDA | -78 | 75:25 | 85 |
| 2 | NaHMDS | -78 | 60:40 | 82 |
| 3 | KHMDS | -78 | 55:45 | 80 |
| 4 | LDA | 0 | 65:35 | 75 |
This data is hypothetical and for illustrative purposes only.
Tandem and Cascade Reaction Sequences
The bifunctional nature of this compound makes it an ideal substrate for tandem and cascade reactions, where an initial transformation at one functional group triggers a subsequent intramolecular reaction at the other. Such sequences can lead to the rapid construction of complex molecular architectures.
A plausible cascade reaction could be initiated by the ring-opening of the aziridine with a suitable nucleophile. If the chosen nucleophile can subsequently interact with the cyclohexanone carbonyl, a cyclization could occur. For instance, reaction with a thiol-containing nucleophile could lead to a sulfur-containing heterocyclic product.
Hypothetical Tandem Aziridine Ring-Opening/Cyclization
Consider a reaction where the aziridine ring is opened by a nucleophile generated from a bifunctional reagent, such as 2-mercaptoethanol, under acidic conditions. The initial ring-opening would be followed by an intramolecular acetalization, leading to a bicyclic product.
| Entry | Catalyst | Solvent | Temperature (°C) | Yield of Bicyclic Product (%) |
|---|---|---|---|---|
| 1 | p-Toluenesulfonic acid | Toluene | 80 | 78 |
| 2 | Scandium(III) triflate | Dichloromethane | 25 | 85 |
| 3 | Amberlyst-15 | Acetonitrile | 50 | 72 |
| 4 | No catalyst | Toluene | 110 | <10 |
This data is hypothetical and for illustrative purposes only.
Another possibility involves a radical-mediated cascade. Generation of a radical at a position alpha to the cyclohexanone carbonyl could be followed by an intramolecular addition to the aziridine ring, leading to a complex polycyclic system. Such reactions are precedented with other nitrogen heterocycles. nih.gov
Chemo-, Regio-, and Stereoselective Outcomes Influenced by Both Moieties
The inherent chirality of this compound at the carbon atom connecting the butyl group to the aziridine and the cyclohexanone ring introduces a significant element of stereocontrol in its reactions. This existing stereocenter can direct the facial selectivity of attacks on both the cyclohexanone carbonyl and the aziridine ring.
For example, in the reduction of the cyclohexanone carbonyl, the stereocenter on the side chain can favor the approach of a reducing agent from one face of the ring, leading to a diastereoselective formation of the corresponding alcohol. The degree of this selectivity would depend on the size of the reducing agent and the conformational preferences of the butylaziridinyl side chain.
Hypothetical Diastereoselective Reduction of the Cyclohexanone Carbonyl
A study of the reduction of this compound with various hydride reagents could reveal the directing effect of the chiral side chain.
| Entry | Reducing Agent | Solvent | Temperature (°C) | Diastereomeric Ratio (cis:trans) | Yield (%) |
|---|---|---|---|---|---|
| 1 | NaBH4 | Methanol | 0 | 60:40 | 95 |
| 2 | LiAlH4 | THF | -78 | 70:30 | 98 |
| 3 | L-Selectride | THF | -78 | 95:5 | 92 |
| 4 | K-Selectride | THF | -78 | 97:3 | 90 |
This data is hypothetical and for illustrative purposes only.
Furthermore, the regioselectivity of the aziridine ring-opening is expected to be influenced by both steric and electronic factors. Nucleophilic attack would likely occur at the less substituted carbon of the aziridine ring. However, the presence of the bulky cyclohexanone moiety could further direct the approach of the nucleophile, enhancing this inherent regioselectivity.
Theoretical and Computational Investigations
Quantum Chemical Calculations of Molecular Structure and Conformation
Quantum chemical calculations are instrumental in providing a detailed understanding of the three-dimensional arrangement of atoms in 2-[1-(Aziridin-1-yl)butyl]cyclohexanone and the energies associated with its different spatial orientations.
Energy Minimization and Conformational Analysis
The conformational landscape of this compound is primarily dictated by the orientation of the 1-(aziridin-1-yl)butyl substituent on the cyclohexanone (B45756) ring. The cyclohexanone ring itself adopts a chair conformation to minimize steric and torsional strain. The substituent at the C2 position can be either in an axial or equatorial position, leading to two main conformers.
Computational studies on analogous 2-alkylcyclohexanones have shown that the equatorial conformer is generally more stable than the axial one. researchgate.net This preference is attributed to the avoidance of 1,3-diaxial interactions that would occur between the axial substituent and the axial hydrogens at C4 and C6 of the cyclohexanone ring. However, the presence of the carbonyl group can influence this equilibrium. For 2-substituted cyclohexanones, the energy difference between the axial and equatorial conformers can be smaller than in substituted cyclohexanes due to the "2-alkylketone effect," which involves eclipsing interactions between the equatorial substituent and the carbonyl oxygen. youtube.com
Energy minimization calculations, typically performed using Density Functional Theory (DFT) methods, can provide the relative energies of these conformers. For this compound, it is anticipated that the equatorial conformer would be of lower energy. The butyl chain attached to the aziridine (B145994) ring also possesses conformational flexibility, with various staggered conformations possible. A full conformational analysis would involve a systematic search of the potential energy surface to identify all low-energy conformers.
Table 1: Representative Calculated Relative Energies of 2-Substituted Cyclohexanone Conformers
| Substituent at C2 | Computational Method | ΔE (Axial - Equatorial) (kcal/mol) | Reference |
| Methyl | MP2/6-311++G(d,p) | 1.55 | researchgate.net |
| Fluoro | B3LYP/6-311++G(d,p) | -0.45 | researchgate.net |
| Chloro | B3LYP/6-311++G(d,p) | 1.05 | researchgate.net |
This table presents illustrative data from computational studies on similar 2-substituted cyclohexanones to provide context for the expected conformational preferences of this compound.
Analysis of Bond Strains within the Aziridine Ring and Cyclohexanone System
The this compound molecule contains two strained ring systems: the three-membered aziridine ring and the six-membered cyclohexanone ring. The strain in the aziridine ring is substantial, with a strain energy of approximately 27 kcal/mol. acs.orgresearchgate.net This high ring strain is a consequence of the acute C-N-C and C-C-N bond angles, which deviate significantly from the ideal tetrahedral angle of 109.5°. This inherent strain makes the aziridine ring susceptible to ring-opening reactions. rsc.orgresearchgate.net
Quantum chemical calculations can quantify this strain by comparing the energy of the cyclic molecule with an appropriate acyclic reference compound. Furthermore, analysis of the bond lengths and angles obtained from geometry optimization calculations can reveal the extent of geometric distortion. For the aziridine moiety in this compound, the endocyclic C-N and C-C bonds are expected to be slightly elongated compared to their acyclic counterparts as a result of the ring strain.
The cyclohexanone ring also possesses some degree of strain, primarily due to the sp2 hybridized carbonyl carbon, which flattens the ring in its vicinity. This leads to torsional strain from eclipsing interactions. Computational methods can be used to calculate the strain energy of the cyclohexanone ring system as well.
Table 2: Typical Bond Angles and Strain Energies in Aziridine and Cyclohexane Systems
| Ring System | Typical Endocyclic Bond Angle | Typical Strain Energy (kcal/mol) | Reference |
| Aziridine | ~60° | ~27 | acs.orgresearchgate.net |
| Cyclohexane | ~109.5° | ~0 |
This table provides general data for the parent ring systems to illustrate the inherent strain within the structural components of this compound.
Mechanistic Studies of Reaction Pathways
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. It allows for the characterization of transition states and the calculation of energy barriers, providing insights into reaction rates and selectivity.
Transition State Characterization and Energy Barriers
A key reaction pathway for this compound is the nucleophilic ring-opening of the aziridine. frontiersin.org This reaction is driven by the release of the significant ring strain. acs.org Computational studies can model this process by identifying the transition state structure for the attack of a nucleophile on one of the aziridine carbons. The energy of this transition state relative to the reactants determines the activation energy barrier for the reaction.
For instance, in the presence of an acid, the aziridine nitrogen can be protonated, forming a more reactive aziridinium (B1262131) ion. The subsequent nucleophilic attack can proceed via an SN2-like mechanism, leading to inversion of stereochemistry at the attacked carbon. nih.gov DFT calculations can be employed to locate the geometry of the transition state and compute the associated energy barrier.
Another important reaction is the nucleophilic addition to the carbonyl group of the cyclohexanone ring. academie-sciences.fr Computational modeling of this reaction would involve locating the transition state for the approach of the nucleophile to the carbonyl carbon. The energy barrier for this process will depend on the nature of the nucleophile and the steric environment around the carbonyl group.
Table 3: Illustrative Calculated Activation Energies for Aziridine Ring-Opening Reactions
| Aziridine Derivative | Nucleophile/Catalyst | Computational Method | Activation Energy (kcal/mol) | Reference |
| 2-Phenylaziridine | Pd/SIPr | DFT | 12.9 | acs.org |
| Methyl-substituted aziridine | CO2 | DFT | 44.4 | researchgate.net |
This table shows representative activation energies from computational studies on related aziridine ring-opening reactions to provide an indication of the energy barriers that might be expected for reactions of this compound.
Elucidation of Regioselectivity and Stereoselectivity through Computational Modeling
Computational modeling is particularly valuable for understanding and predicting the regioselectivity and stereoselectivity of reactions involving this compound.
Regioselectivity: In the ring-opening of the aziridine moiety, a nucleophile can attack either of the two carbon atoms of the ring. The preferred site of attack, or regioselectivity, is influenced by both steric and electronic factors. Computational studies can determine the activation energies for attack at each carbon. The pathway with the lower energy barrier will be the favored one. For an N-alkyl aziridine, nucleophilic attack is generally favored at the less substituted carbon atom under neutral or basic conditions.
Stereoselectivity: The 1-(aziridin-1-yl)butyl substituent is chiral, and its presence can influence the stereochemical outcome of reactions at the cyclohexanone ring. For example, in the nucleophilic addition to the carbonyl group, the nucleophile can approach from either the axial or equatorial face. The substituent at the C2 position can sterically hinder one of these approaches, leading to a preference for one diastereomeric product over the other. Computational modeling of the diastereomeric transition states allows for the calculation of their relative energies, which can be used to predict the diastereomeric ratio of the products.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory provides a qualitative understanding of chemical reactivity by considering the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another.
For this compound, the HOMO is likely to be localized on the nitrogen atom of the aziridine ring, reflecting its nucleophilic character. The lone pair of electrons on the nitrogen is the most available for donation to an electrophile.
The LUMO is expected to be centered on the carbonyl group of the cyclohexanone ring, specifically the π* antibonding orbital of the C=O bond. This indicates that the carbonyl carbon is the most electrophilic site in the molecule and is susceptible to attack by nucleophiles.
FMO analysis can also provide insights into the regioselectivity of the aziridine ring-opening. The LUMO of the protonated aziridinium ion will have larger coefficients on the carbon atoms, and the relative magnitudes of these coefficients can indicate the preferred site of nucleophilic attack. The carbon atom with the larger LUMO coefficient will be more electrophilic and thus more reactive towards a nucleophile.
Table 4: Conceptual Frontier Molecular Orbitals of this compound
| Molecular Orbital | Primary Location | Implied Reactivity |
| HOMO | Aziridine Nitrogen | Nucleophilic |
| LUMO | Carbonyl Carbon (π* C=O) | Electrophilic |
This table provides a qualitative description of the expected primary locations and implied reactivity based on FMO theory for this compound.
Hydrogen Bonding and Non-Covalent Interactions
Theoretical and computational investigations into the molecular structure of this compound reveal a complex interplay of non-covalent interactions that are crucial in determining its conformational preferences and potential intermolecular associations. While direct crystallographic or experimental data on this specific compound are not extensively available in public literature, computational modeling, particularly using Density Functional Theory (DFT), allows for a detailed analysis of its electronic structure and the subtle forces that govern its three-dimensional arrangement.
The primary non-covalent interactions expected to be significant in this molecule are intramolecular hydrogen bonds and van der Waals forces. The presence of a carbonyl group in the cyclohexanone ring and a nitrogen atom in the aziridine ring provides potential hydrogen bond acceptors, while various activated C-H bonds can act as donors.
Detailed computational analyses, analogous to studies on other substituted cyclohexanones and aziridine-containing compounds, suggest the possibility of several weak intramolecular hydrogen bonds. nih.govsujps.com These interactions, although individually weak, collectively contribute to the stabilization of specific conformers. The most plausible interactions involve the hydrogen atoms on the carbon adjacent to the aziridine nitrogen and the oxygen of the carbonyl group, as well as hydrogens on the butyl chain interacting with the nitrogen atom.
The chair conformation of the cyclohexanone ring is a dominant structural feature. youtube.com The orientation of the 2-substituted butyl-aziridinyl group, whether axial or equatorial, significantly influences the potential for these intramolecular interactions. Computational energy profiling of related 2-substituted cyclohexanones indicates that the equatorial position is often favored to minimize steric hindrance, but this can be influenced by the presence of stabilizing non-covalent interactions. researchgate.netacs.org
Non-Covalent Interaction (NCI) plot analysis, a common computational tool, can visualize these weak interactions. sujps.com For this compound, such an analysis would likely reveal regions of weak van der Waals interactions between the butyl chain and the cyclohexanone ring. Furthermore, Quantum Theory of Atoms in Molecules (QTAIM) analysis can be employed to characterize the bond critical points (BCPs) associated with these interactions and to estimate their energies. sujps.com
The following table summarizes the theoretically predicted intramolecular non-covalent interactions in the most stable conformer of this compound, with parameters estimated based on computational studies of analogous molecular fragments.
| Interaction Type | Donor Atom | Acceptor Atom | Distance (Å) (D-A) | Angle (°) (D-H-A) | Estimated Interaction Energy (kcal/mol) |
| C-H···O | C(α to N)-H | O(carbonyl) | ~2.8 - 3.2 | ~110 - 130 | ~0.5 - 1.5 |
| C-H···N | C(butyl)-H | N(aziridine) | ~2.9 - 3.4 | ~100 - 120 | ~0.3 - 1.0 |
| C-H···O | C(cyclohexyl)-H | O(carbonyl) | ~2.7 - 3.1 | ~115 - 135 | ~0.6 - 1.8 |
| van der Waals | Butyl chain | Cyclohexanone ring | >3.5 | N/A | Variable |
These theoretical investigations provide foundational insights into the structural nuances of this compound. The interplay of these subtle intramolecular forces is critical for a comprehensive understanding of the molecule's chemical behavior and its potential interactions with other molecules. nih.gov The aziridine ring, being a strained three-membered heterocycle, possesses unique electronic characteristics that influence its participation in such non-covalent interactions. nih.govnih.gov
Advanced Applications in Organic Synthesis
Utilization as a Chiral Building Block in Asymmetric Synthesis
While no specific studies on the asymmetric synthesis of or using 2-[1-(Aziridin-1-yl)butyl]cyclohexanone have been reported, its structure contains two stereocenters: one at the α-carbon of the cyclohexanone (B45756) ring and another at the carbon atom attached to both the aziridine (B145994) ring and the cyclohexanone. This inherent chirality suggests its potential as a valuable chiral building block.
Hypothetically, an enantioselective synthesis of this compound could be achieved through methods such as organocatalyzed asymmetric Michael additions of aziridine to a cyclohexenone precursor. Once obtained in an enantiopure form, the strained aziridine ring and the ketone functionality could serve as handles for a variety of stereoselective transformations. Chiral aziridines are known to be versatile intermediates, and their stereochemistry can often be transferred to new products with high fidelity. nih.gov
Table 1: Potential Asymmetric Transformations
| Transformation | Reagent/Catalyst | Potential Product Class |
|---|---|---|
| Reductive Ring Opening | Chiral Lewis Acid + Hydride Source | Chiral Amino Alcohols |
| Nucleophilic Aziridine Opening | Organocuprates | Chiral γ-Amino Ketones |
Precursor for the Synthesis of Complex Nitrogen-Containing Heterocycles
The strained three-membered aziridine ring is a versatile precursor for the synthesis of larger, more complex nitrogen-containing heterocycles through ring-opening and subsequent cyclization reactions. frontiersin.orgresearchgate.net The presence of the cyclohexanone moiety provides a strategic anchor for intramolecular reactions.
Pyrrolidine and Piperidine Derivatives
The conversion of aziridines into pyrrolidines and piperidines is a common synthetic strategy. nih.govorganic-chemistry.org For this compound, intramolecular cyclization could be induced following the activation of the aziridine ring. For instance, treatment with a Lewis acid could promote a nucleophilic attack from the enolate of the cyclohexanone onto one of the aziridine carbons. The regioselectivity of this ring-opening would be a critical factor, potentially leading to different ring sizes.
An alternative pathway could involve the intramolecular reductive amination of a γ-amino ketone, which could be formed by the ring-opening of the aziridine with an external nucleophile. This approach is a well-established method for the synthesis of cyclic amines.
Bridged and Fused Ring Systems
The bifunctional nature of this compound makes it a theoretical candidate for constructing bridged and fused ring systems. nih.gov An intramolecular Mannich-type reaction, for example, could lead to the formation of a bicyclic system. Following the opening of the aziridine to generate a secondary amine, this amine and the ketone's enolate could react with an added aldehyde in a tandem process to construct a new ring fused to the original cyclohexanone.
Another possibility involves an intramolecular [3+2] cycloaddition if the aziridine ring were opened to form an azomethine ylide. The cyclohexanone could be functionalized with a dipolarophile (e.g., an α,β-unsaturated ester) to trap the ylide, thereby creating a complex fused heterocyclic scaffold.
Development of New Synthetic Methodologies
The unique combination of a reactive aziridine and a versatile cyclohexanone scaffold could spur the development of novel synthetic strategies.
Exploration in Diversity-Oriented Synthesis (DOS)
Diversity-oriented synthesis (DOS) aims to create structurally diverse molecules from a common starting material. nih.govmdpi.com this compound would be a promising scaffold for DOS. The aziridine and ketone moieties could be reacted orthogonally to generate a wide array of products. For instance, the aziridine could be opened with a variety of nucleophiles, while the ketone could undergo reactions like Wittig olefination, Baeyer-Villiger oxidation, or reductive amination. This multi-directional approach could rapidly generate a library of complex and diverse nitrogen-containing compounds. nih.gov
Table 2: Hypothetical Diversity-Oriented Synthesis Pathways
| Reaction Site | Reaction Type | Building Block Diversity | Resulting Scaffold |
|---|---|---|---|
| Aziridine | Nucleophilic Ring Opening | Thiols, Amines, Azides | Substituted Amino Ketones |
| Ketone | Wittig Reaction | Phosphorus Ylides | Exo-methylene Cyclohexanes |
Catalyst Development or Ligand Design (if applicable)
Given its chiral nature, derivatives of this compound could theoretically be explored as chiral ligands in asymmetric catalysis. The nitrogen atom from the opened aziridine and the oxygen from the ketone (or a derivative thereof) could act as a bidentate ligand, chelating to a metal center. The stereocenters on the backbone would create a chiral environment, potentially inducing enantioselectivity in reactions such as asymmetric hydrogenations or conjugate additions. However, without experimental data, this remains a speculative application.
Analytical and Spectroscopic Methodologies for Structural Characterization
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the constitution and relative stereochemistry of 2-[1-(Aziridin-1-yl)butyl]cyclohexanone in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the complete assignment of proton (¹H) and carbon (¹³C) signals and provides crucial insights into through-bond and through-space connectivities.
1D NMR (¹H and ¹³C): The ¹H NMR spectrum provides initial information on the number and environment of different protons. Key signals would include those for the aziridine (B145994) ring protons (typically in the 1.0-2.5 ppm range), the protons of the butyl chain, and the diastereotopic protons of the cyclohexanone (B45756) ring. The ¹³C NMR spectrum reveals the number of unique carbon environments, with the carbonyl carbon appearing as a characteristic downfield signal (~210 ppm).
2D NMR:
COSY (Correlation Spectroscopy): This experiment establishes ¹H-¹H coupling networks. It would reveal correlations between adjacent protons within the cyclohexanone ring and along the butyl chain, confirming the integrity of these structural fragments. For instance, the methine proton at the junction of the butyl group and the cyclohexanone ring (C2-H) would show a correlation to the adjacent methine proton on the butyl chain (C1'-H).
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton signal with its directly attached carbon atom. It is essential for the unambiguous assignment of the ¹³C signals based on the more easily interpreted ¹H spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This technique maps long-range (2-3 bond) correlations between protons and carbons. It is critical for connecting the different structural units. For example, HMBC would show correlations from the protons on the carbon adjacent to the aziridine nitrogen (C1'-H) to the carbons within the aziridine ring, and from the C2-H proton of the cyclohexanone to the carbonyl carbon (C1), confirming the substitution pattern.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is paramount for determining the relative stereochemistry. It detects through-space correlations between protons that are in close proximity (< 5 Å). For the cis or trans isomers of this compound, the spatial relationship between the proton at C2 of the cyclohexanone ring and the proton at C1' of the butyl chain would generate a specific NOESY cross-peak. For example, a strong NOE between these two protons would suggest they are on the same face of the molecule, indicative of a cis relationship.
Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound Data is illustrative and based on typical chemical shifts for analogous structures.
| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) | Key 2D Correlations |
|---|---|---|---|
| C1 (C=O) | 211.5 | - | HMBC to H2, H6 |
| C2 | 52.3 | 2.85 (m) | COSY to H3, H1'; HMBC to C1, C3, C1' |
| C3 | 31.8 | 1.80 (m), 1.65 (m) | COSY to H2, H4 |
| C4 | 27.5 | 1.70 (m) | COSY to H3, H5 |
| C5 | 25.1 | 1.60 (m) | COSY to H4, H6 |
| C6 | 42.0 | 2.40 (m), 2.30 (m) | COSY to H5; HMBC to C1 |
| C1' (Butyl) | 65.4 | 3.10 (m) | COSY to H2, H2'; HMBC to C2, C2', Aziridine C |
| C2' (Butyl) | 28.9 | 1.55 (m) | COSY to H1', H3' |
| C3' (Butyl) | 22.6 | 1.40 (m) | COSY to H2', H4' |
| C4' (Butyl) | 14.0 | 0.95 (t) | COSY to H3' |
Mass Spectrometry for Molecular Formula Determination and Fragmentation Analysis
High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and, consequently, the molecular formula of the compound. For this compound (C₁₂H₂₁NO), the expected exact mass would be calculated and compared to the experimental value to confirm its elemental composition.
Electron ionization (EI) or electrospray ionization (ESI) followed by tandem mass spectrometry (MS/MS) can elucidate the fragmentation pathways, providing structural confirmation. Key fragmentation patterns would likely involve:
Alpha-cleavage: Cleavage of the bonds adjacent to the carbonyl group is a characteristic fragmentation pathway for ketones. This could lead to the loss of the butyl-aziridine side chain.
McLafferty Rearrangement: If sterically feasible, a hydrogen atom from the butyl chain could be transferred to the carbonyl oxygen, followed by cleavage.
Cleavage of the Aziridine Ring: The strained aziridine ring can open or fragment in characteristic ways, often involving the loss of ethyleneimine or related fragments.
Cleavage at the C2-C1' bond: This would separate the cyclohexanone and the aziridinylbutyl moieties, with the charge being retained on either fragment.
Table 2: Plausible Mass Spectrometry Fragmentation Data for this compound (C₁₂H₂₁NO)
| m/z Value (Proposed) | Proposed Fragment Ion | Formula | Fragmentation Pathway |
|---|---|---|---|
| 195 | [M]⁺ | [C₁₂H₂₁NO]⁺ | Molecular Ion |
| 166 | [M - C₂H₅]⁺ | [C₁₀H₁₆NO]⁺ | Loss of ethyl group from butyl chain |
| 138 | [M - C₄H₉]⁺ | [C₈H₁₂NO]⁺ | Loss of butyl radical (alpha-cleavage) |
| 98 | [C₆H₁₀O]⁺ | [C₆H₁₀O]⁺ | Cleavage of C2-C1' bond, charge on cyclohexanone fragment |
| 97 | [C₆H₉N]⁺ | [C₆H₉N]⁺ | Cleavage of C2-C1' bond, charge on aziridinylbutyl fragment |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in the molecule. scispace.com These two techniques are often complementary.
IR Spectroscopy: A strong absorption band characteristic of the carbonyl (C=O) stretching vibration of a six-membered ring ketone would be expected around 1715 cm⁻¹. qiboch.com Other significant peaks would include C-H stretching vibrations for the sp³ hybridized carbons of the rings and alkyl chain (2850-3000 cm⁻¹), and C-N stretching vibrations associated with the aziridine ring.
Raman Spectroscopy: While the C=O stretch is also visible in Raman, it is often weaker than in IR. However, the C-C bond vibrations within the hydrocarbon backbone may produce more intense Raman signals. The symmetric breathing mode of the aziridine ring could also be more prominent in the Raman spectrum.
Table 3: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Spectroscopy Method |
|---|---|---|
| C-H Stretch (Alkyl) | 2850 - 2960 | IR, Raman |
| C=O Stretch (Ketone) | 1705 - 1725 | IR (Strong) |
| CH₂ Scissoring | 1450 - 1470 | IR |
| C-N Stretch | 1200 - 1250 | IR |
X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination
Single-crystal X-ray crystallography provides the most definitive and unambiguous method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. nih.gov This technique requires the formation of a high-quality single crystal of the compound.
If a suitable crystal of an enantiomerically pure sample of this compound is obtained, the analysis would yield precise data on:
Bond lengths, bond angles, and torsion angles.
The conformation of the cyclohexanone ring , which is expected to adopt a chair conformation with substituents in either axial or equatorial positions.
The absolute configuration (R/S) at both chiral centers (C2 and C1'). This is typically determined using anomalous dispersion effects, with the resulting structure refined against the data to yield a Flack parameter close to zero, confirming the correct enantiomer was modeled. nih.gov
Intermolecular interactions in the solid state, such as hydrogen bonds or van der Waals forces, which dictate the crystal packing.
Table 4: Illustrative Data Obtainable from X-ray Crystallography
| Parameter | Example Value/Information |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ (chiral) |
| Unit Cell Dimensions | a = 9.5 Å, b = 11.2 Å, c = 12.1 Å |
| Bond Length (C=O) | ~1.21 Å |
| Bond Angle (C2-C1-C6) | ~117° |
| Absolute Configuration | e.g., (2R, 1'S) |
Chiral Chromatography (e.g., HPLC, GC) for Enantiomeric Excess Determination
Since this compound possesses two stereocenters, it can exist as a mixture of enantiomers and diastereomers. Chiral chromatography is the primary method for separating these stereoisomers and quantifying the enantiomeric excess (ee) of a sample. heraldopenaccess.us
Chiral High-Performance Liquid Chromatography (HPLC): This is the most common method for determining the ee of non-volatile compounds. umn.eduuma.es The sample is passed through a column containing a chiral stationary phase (CSP). The enantiomers interact differently with the CSP, leading to different retention times and thus separation. Polysaccharide-based columns (e.g., derivatives of cellulose (B213188) or amylose) are often effective for separating a wide range of chiral compounds.
Chiral Gas Chromatography (GC): For compounds that are sufficiently volatile and thermally stable, chiral GC can also be employed. The principle is the same as HPLC, but a chiral GC column is used.
The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers in the resulting chromatogram using the formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] × 100
Table 5: Hypothetical Chiral HPLC Separation Data
| Stereoisomer | Retention Time (min) | Peak Area | Enantiomeric Excess (% ee) |
|---|---|---|---|
| Enantiomer 1 | 8.5 | 97500 | 95.0% |
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
